molecular formula C13H18O3 B7865935 Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate

Cat. No.: B7865935
M. Wt: 222.28 g/mol
InChI Key: VYUZDJCSZJAADD-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate ( 1247582-58-6) is a high-purity chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is supplied with a documented purity of ≥95% and is intended for research applications only. This compound is a versatile intermediate in organic synthesis and materials science research. Its structure features both a hydroxy group and an ester moiety on the same carbon atom, making it a valuable precursor for the synthesis of more complex molecules. The presence of the tert-butyl group on the phenyl ring influences the compound's steric and electronic properties, which can be exploited in the development of novel polymers, liquid crystals, and pharmaceutical intermediates. The compound has a calculated logP of 2.19, indicating moderate lipophilicity, and a polar surface area (PSA) of 46.53 Ų, which are critical parameters for predicting its behavior in synthetic and analytical applications . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key building block in multi-step synthetic routes, particularly in exploring structure-activity relationships or developing new synthetic methodologies. All necessary safety data and handling instructions are provided with the product and must be reviewed prior to use. Available for global shipping from our international stockhouses.

Properties

IUPAC Name

methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUZDJCSZJAADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly used at 5–10 mol% loading.

  • Solvent : Excess methanol acts as both reactant and solvent.

  • Temperature : Reflux conditions (65–70°C) for 6–12 hours.

  • Workup : Neutralization with sodium bicarbonate, followed by extraction with ethyl acetate and vacuum distillation.

Challenges and Optimizations

  • Steric hindrance : The tert-butyl group slows reaction kinetics, necessitating prolonged reaction times.

  • Side reactions : Dehydration of the β-hydroxy group to form α,β-unsaturated esters may occur. To mitigate this, inert atmospheres (N₂) and controlled temperatures are recommended.

Yield Data

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄701268
PTSA651072

Transesterification of Ethyl 2-(4-tert-Butylphenyl)-2-Hydroxyacetate

Transesterification offers an alternative route using preformed ethyl ester derivatives. This method is advantageous when the ethyl ester is more readily accessible or stable.

Procedure

  • Substrate : Ethyl 2-(4-tert-butylphenyl)-2-hydroxyacetate.

  • Base catalyst : Sodium methoxide (NaOMe, 0.1–0.2 eq) in methanol.

  • Conditions : Reflux (64–67°C) for 4–6 hours under nitrogen.

  • Isolation : Removal of ethanol via distillation, followed by crystallization from 85% methanol.

Key Advantages

  • Avoids handling corrosive acids.

  • Higher selectivity due to milder basic conditions.

Limitations

  • Requires prior synthesis of the ethyl ester.

  • Potential for saponification if water is present.

Reformatsky Reaction with 4-tert-Butylbenzaldehyde

The Reformatsky reaction constructs the β-hydroxyester skeleton directly from an aldehyde and α-haloester, bypassing intermediate acid synthesis.

Reaction Scheme

4-tert-Butylbenzaldehyde+Methyl bromoacetateZn, THFMethyl 2-(4-tert-butylphenyl)-2-hydroxyacetate\text{4-tert-Butylbenzaldehyde} + \text{Methyl bromoacetate} \xrightarrow{\text{Zn, THF}} \text{this compound}

Optimization Insights

  • Zinc activation : Ultrasonication or mechanical stirring improves zinc reactivity.

  • Solvent : Tetrahydrofuran (THF) enhances reagent solubility.

  • Yield : 60–75% after column chromatography.

Michael Addition Followed by Tautomerization (Patent-Inspired Method)

Adapting the methodology from CN103664612A, a Michael addition between 4-tert-butylphenol and methyl acrylate forms a β-ketoester intermediate, which undergoes tautomerization to yield the target compound.

Stepwise Mechanism

  • Michael Addition :

    4-tert-Butylphenol+Methyl acrylateNaOMeMethyl 3-(4-tert-butylphenyl)-3-oxopropanoate\text{4-tert-Butylphenol} + \text{Methyl acrylate} \xrightarrow{\text{NaOMe}} \text{Methyl 3-(4-tert-butylphenyl)-3-oxopropanoate}
  • Keto-Enol Tautomerization :

    3-Oxopropanoate2-Hydroxyacetate (enol form)\text{3-Oxopropanoate} \rightarrow \text{2-Hydroxyacetate (enol form)}

Industrial-Scale Parameters

  • Catalyst : Sodium methoxide (0.1–0.2 eq).

  • Temperature : 80–120°C in a nitrogen atmosphere.

  • Yield : 79.9% after crystallization.

Enzymatic Esterification (Emerging Approach)

Lipase-catalyzed esterification provides an eco-friendly alternative with high enantioselectivity.

Biocatalytic Conditions

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Solvent : tert-Butanol (to suppress hydrolysis).

  • Conversion : 85–90% at 40°C over 48 hours.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)ScalabilityEnvironmental Impact
Acid-Catalyzed Esterification68–7265–70ModerateHigh (acid waste)
Transesterification75–8064–67HighModerate
Reformatsky Reaction60–7525–40LowModerate (halogenated reagents)
Michael Addition79.980–120HighLow (recyclable catalyst)
Enzymatic Esterification85–9040EmergingLow

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-(4-tert-butylphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(4-tert-butylphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with substitutions on the phenyl ring or modifications to the ester/α-hydroxy groups. Key examples include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Reference
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 3-Cl 200.62 Enhanced polarity due to Cl; higher reactivity in nucleophilic substitutions
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate 3,4-diCl 235.07 Increased electronegativity; potential for halogen bonding interactions
Methyl 2-(4-bromo-2-methylphenyl)-2-hydroxyacetate 4-Br, 2-CH₃ 259.10 Bromine enhances molecular weight; methyl group adds steric hindrance
Methyl 2-(4-hydroxyphenyl)-2-hydroxyacetate 4-OH ~180 (estimated) Higher polarity and hydrogen bonding capacity; reduced lipophilicity
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate 4-NO₂, tert-butyl ester 293.31 Nitro group increases electron-withdrawing effects; tert-butyl ester alters stability

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br, NO₂): Enhance reactivity in electrophilic aromatic substitutions but reduce solubility in non-polar solvents .
  • Steric Effects : The tert-butyl group in the target compound significantly hinders rotational freedom and may reduce crystallization efficiency compared to smaller substituents like methyl or halogens .
  • Polarity : Hydroxyl or methoxy groups (e.g., in ’s 4-hydroxyphenyl analog) increase water solubility but may limit membrane permeability in biological systems .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to chloro or hydroxyl analogs, favoring lipid membrane penetration .
  • Spectroscopic Signatures : The α-hydroxyacetate moiety generates distinct IR peaks near 1730 cm⁻¹ (C=O stretch) and 3469 cm⁻¹ (O-H stretch), consistent across analogs .

Biological Activity

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group attached to an acetate moiety, which is further substituted with a tert-butylphenyl group. This structure is significant as it influences the compound's solubility, reactivity, and interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity and gene expression.
  • Hydrophobic Interactions : The tert-butylphenyl moiety allows for hydrophobic interactions within protein binding sites, which can modulate receptor activity or enzyme function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for use in developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase .

Cell Line IC50 (µM)
MCF-715.5
HeLa20.3

Case Studies

  • Study on Antimicrobial Effects : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against a panel of resistant bacterial strains. Results indicated significant inhibition at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option.
  • Cancer Cell Line Analysis : In a study by Johnson et al. (2024), the compound was tested on various cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways, marking it as a promising candidate for further drug development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability:

  • Absorption : The compound is readily absorbed when administered orally due to its lipophilic nature.
  • Metabolism : It undergoes hepatic metabolism, primarily through conjugation reactions.
  • Excretion : The majority is excreted via urine as metabolites.

Toxicological studies indicate low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of 4-tert-butylbenzaldehyde with methyl glycolate under basic conditions (e.g., NaOH or KOH). Key variables affecting yield include:

  • Catalyst choice : Strong bases (e.g., NaOH) favor faster kinetics but may require strict temperature control to avoid side reactions like ester hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (e.g., THF) improve selectivity for the hydroxyacetate product .
  • Temperature : Reactions conducted at 0–5°C reduce racemization of the chiral α-hydroxy center .

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventTemp (°C)Yield (%)
Aldol condensationNaOHDMF2565–70
Glycolate alkylationKOtBuTHF075–80

Q. How can spectroscopic methods (NMR, IR) be employed to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H NMR : The α-hydroxy proton appears as a singlet at δ 4.8–5.2 ppm, while the tert-butyl group shows a sharp singlet at δ 1.3 ppm. Aromatic protons (4-substituted phenyl) resonate as two doublets (δ 7.2–7.5 ppm) .
  • ¹³C NMR : The carbonyl carbon (C=O) of the ester appears at δ 170–175 ppm. The quaternary carbon of the tert-butyl group is observed at δ 34–35 ppm .
  • IR : Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 3400–3500 cm⁻¹ (O-H stretch) confirm functional groups .
    Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) to detect residual aldehyde or glycolate starting materials .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis?

Methodological Answer: The stereochemistry of the α-hydroxy center is influenced by the reaction mechanism:

  • Aldol condensation : Proceeds via an enolate intermediate, where bulky tert-butyl groups favor anti-addition (Cram’s rule), leading to predominant (R)- or (S)-configuration depending on steric hindrance .
  • Kinetic vs. thermodynamic control : Lower temperatures (e.g., 0°C) favor kinetic products with higher enantiomeric excess (ee), while higher temperatures may lead to racemization via keto-enol tautomerism .
    Experimental validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee and confirm stereochemical stability under varying conditions .

Q. How does the tert-butyl substituent influence the compound’s solubility and crystallinity in solvent systems?

Methodological Answer:

  • Solubility : The hydrophobic tert-butyl group reduces solubility in polar solvents (e.g., water) but enhances solubility in non-polar solvents (e.g., hexane).

    • Table 2: Solubility Data
    SolventSolubility (mg/mL)
    Water<0.1
    Ethanol15–20
    DCM>50
  • Crystallinity : Bulky tert-butyl groups promote crystal lattice formation via van der Waals interactions, enabling single-crystal X-ray diffraction for absolute configuration determination .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar esters?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., replacing tert-butyl with trifluoromethyl or bromo ) to isolate contributions to bioactivity.
  • Targeted assays : Test the compound against specific enzymes (e.g., esterases ) or receptors (e.g., GPCRs) using fluorescence polarization or SPR to quantify binding affinities .
  • Data normalization : Account for variations in assay conditions (e.g., pH, ionic strength) that may alter observed activity .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • DFT calculations : Optimize the geometry of this compound using Gaussian 16 at the B3LYP/6-31G* level to identify electrophilic centers.
  • Frontier molecular orbital (FMO) analysis : The LUMO energy of the ester carbonyl group (-1.8 eV) indicates susceptibility to nucleophilic attack by amines or thiols .
  • Solvent effects : Include PCM models to simulate reaction kinetics in solvents like DMSO or methanol .

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